molecular formula C8H13N3 B2376506 N-(3-aminopropyl)pyridin-4-amine CAS No. 1016501-09-9

N-(3-aminopropyl)pyridin-4-amine

Cat. No.: B2376506
CAS No.: 1016501-09-9
M. Wt: 151.213
InChI Key: CAJZWZJZDWIWJT-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)pyridin-4-amine is an organic compound that features a pyridine ring substituted with an aminopropyl group at the nitrogen atom

Scientific Research Applications

N-(3-aminopropyl)pyridin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of aminopyridines involves the formation of certain metal-protein complexes and various biological activities . They can also inhibit potassium channels, resulting in an increase in neuronal impulses and neurotransmitter release at the neuromuscular junction .

Safety and Hazards

“N-(3-aminopropyl)pyridin-4-amine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage .

Future Directions

The future directions of “N-(3-aminopropyl)pyridin-4-amine” research could involve the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity . There’s also potential for further exploration of its anion binding properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-aminopropyl)pyridin-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with 3-bromopropylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-aminopyridine in a suitable solvent such as ethanol.
  • Add 3-bromopropylamine to the solution.
  • Heat the mixture to reflux for several hours.
  • Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(3-aminopropyl)pyridin-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of N-substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A related compound with similar structural features but lacking the aminopropyl group.

    N-(pyridin-4-yl)pyridin-4-amine: Another similar compound with a pyridine ring substituted at the nitrogen atom.

Uniqueness

N-(3-aminopropyl)pyridin-4-amine is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N'-pyridin-4-ylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-4-1-5-11-8-2-6-10-7-3-8/h2-3,6-7H,1,4-5,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJZWZJZDWIWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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